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Executive Summary

Roginolisib (I0A-244) is a novel, orally bioavailable, small molecule inhibitor of
phosphoinositide 3-kinase delta (PI3KJ). It distinguishes itself as a first-in-class, non-ATP
competitive, allosteric modulator with high selectivity for the PI3Kd isoform. This unique
mechanism of action confers a favorable safety profile compared to previous generations of
PI13K inhibitors. Pharmacodynamically, Roginolisib exerts a dual effect by directly inhibiting the
growth of cancer cells and by modulating the tumor immune microenvironment to favor an anti-
tumor response. This technical guide provides a comprehensive overview of the
pharmacodynamics of Roginolisib hemifumarate, detailing its mechanism of action,
preclinical evidence, and clinical findings, with a focus on quantitative data and experimental
methodologies.

Mechanism of Action

Roginolisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-
kinase (PI13Kd). Unlike many other PI3K inhibitors that compete with ATP for the kinase
domain, Roginolisib is a non-ATP competitive, allosteric modulator. This distinct binding mode
is believed to contribute to its high selectivity and improved tolerability profile.
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The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and
differentiation. In many cancers, this pathway is aberrantly activated. The PI3Kd isoform is
primarily expressed in hematopoietic cells and plays a crucial role in the development,
activation, and function of immune cells, particularly B cells and T cells.

By selectively inhibiting PI3Kd, Roginolisib disrupts downstream signaling cascades, including
the AKT/mTOR pathway. This leads to two key pharmacodynamic effects:

o Direct Anti-Tumor Activity: In cancer cells where the PI3Kd pathway is active, Roginolisib can
directly inhibit their growth and proliferation and induce apoptosis.

e Immunomodulation of the Tumor Microenvironment: Roginolisib alters the balance of
immune cells within the tumor microenvironment. It has been shown to decrease the number
and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells
(MDSCs), which are key drivers of immune evasion in cancer. Concurrently, it promotes the
activity of anti-tumor effector cells such as CD8+ T cells and natural killer (NK) cells. This
shift from an immunosuppressive to an immune-active microenvironment enhances the
body's ability to recognize and eliminate cancer cells.
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Caption: Roginolisib's mechanism of action on the PISK/AKT/mTOR signaling pathway.
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Preclinical Pharmacodynamics

A robust body of preclinical data underscores the potent and selective anti-tumor activity of
Roginolisib. These studies have been conducted across a range of in vitro and in vivo models,
demonstrating its effects on cancer cell viability and immune cell modulation.

In Vitro Potency and Selectivity

Roginolisib has demonstrated potent and highly selective inhibition of PI3Kd in enzymatic and
cellular assays.

Parameter Value Assay System
PI3Kd IC50 145 nM Enzymatic Assay
BCR-induced pAkt IC50 280 nM Ramos B cells
B-cell Proliferation IC50 48 nM Cellular Assay

BCR: B-cell receptor; IC50:
half maximal inhibitory
concentration; pAkt:

phosphorylated Akt

Roginolisib exhibits high selectivity for PI3Kd over a large panel of other kinases, which is
consistent with its favorable safety profile.

In Vitro Anti-Tumor and Immunomodulatory Effects

o Direct Cytotoxicity: Roginolisib induces apoptosis in various cancer cell lines, including
malignant pleural mesothelioma (MPM) cells. It also shows anti-proliferative activity in
hepatocellular tumor lines and breast cancer cells (MDA-MB-231).

e Immune Cell Modulation:

o T-regulatory Cells (Tregs): Roginolisib selectively and concentration-dependently
suppresses the proliferation of Tregs while having minimal impact on the proliferation of
conventional CD4+ and CD8+ T cells.
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o CD8+ T cells: Treatment with Roginolisib during the activation of CD8+ T cells promotes
their differentiation into memory-like, long-lived cells with enhanced anti-tumor capacity.

o Myeloid-Derived Suppressor Cells (MDSCs): In vivo studies have shown a marked
decrease in MDSC populations within the tumor microenvironment following Roginolisib
treatment.

o Natural Killer (NK) Cells: An increase in NK cells has been observed in the tumor
microenvironment of Roginolisib-treated animal models.

In Vivo Anti-Tumor Efficacy

In syngeneic mouse models of various cancers, including colorectal (CT26), lung (Lewis Lung
Carcinoma), pancreatic (Pan-02), and lymphoma (A20), Roginolisib has demonstrated
significant anti-tumor activity, particularly when used in combination with anti-PD-1 or anti-PD-
L1 checkpoint inhibitors. This anti-tumor effect is associated with a remodeling of the tumor
immune microenvironment, characterized by a decrease in immunosuppressive cells (Tregs,
MDSCs, tumor-associated macrophages) and an increase in cytotoxic CD8+ T cells and NK
cells.

Clinical Pharmacodynamics

Roginolisib is being evaluated in multiple clinical trials for both solid and hematological
malignancies. The primary studies to date are the Phase 1 DIONE-01 trial and the ongoing
Phase 2 OCULE-01 trial.

The DIONE-01 Study

The DIONE-01 study (NCT04328844) is a two-part, first-in-human trial that evaluated the
safety, tolerability, and recommended Phase 2 dose (RP2D) of Roginolisib in patients with
advanced solid tumors and follicular lymphoma.

e Dosing: The study explored continuous daily dosing at 10, 20, 40, and 80 mg. The RP2D
was determined to be 80 mg once daily.

o Safety and Tolerability: Roginolisib was well-tolerated, with less than 7% of Grade 3/4
treatment-emergent adverse events considered related to the drug at the RP2D. Importantly,
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no immune-mediated or dose-limiting toxicities were observed, and unlike earlier PI3Kd
inhibitors, no dose modifications were required.

o Efficacy in Uveal Melanoma: In a cohort of 29 patients with metastatic uveal melanoma,
Roginolisib demonstrated promising clinical activity. The median overall survival (OS) was 16
months, which compares favorably to the historical median OS of 7 months with second-line
immunotherapy. The median progression-free survival (PFS) was 5 months, compared to
less than 3 months in historical controls.

o Translational Analyses: Translational studies from the DIONE-01 trial provided key insights
into the pharmacodynamic effects of Roginolisib in patients:

[¢]

A reduction in immune-suppressive cell populations and chemokines was observed.

o There was a decrease in circulating tumor DNA (ctDNA) from uveal melanoma-associated
clones.

o Suppression of PI3K-related signaling was confirmed, consistent with a shift toward a
more activated tumor immune microenvironment.

o An association with a reversal of the Treg-to-CD8 ratio was also noted.

The OCULE-01 Study

The OCULE-01 study (NCT06717126) is a randomized, open-label, multi-center Phase 2 trial
currently evaluating the efficacy of Roginolisib in patients with metastatic uveal melanoma who
have progressed on prior therapy.

o Study Design: Approximately 85 patients will be randomized to receive either Roginolisib (at
80 mg or 40 mg daily) or the investigator's choice of standard therapy.

e Primary Endpoint: The primary endpoint is overall survival.

e Secondary and Correlative Endpoints: Secondary endpoints include PFS, objective response
rate, duration of response, and safety. Correlative studies will involve mandatory tumor
biopsies at baseline and on-treatment to further evaluate the effects of Roginolisib on the
tumor microenvironment, including assessments of Tregs, ctDNA, gene expression, and
proteomics.
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific
findings. Below are summaries of the methodologies used in key preclinical and clinical studies
of Roginolisib.

In Vitro Assays

e PI3Kd Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of Roginolisib
against PI3Kd was determined using a standard enzymatic assay. While the specific protocol
is proprietary, these assays typically involve incubating the purified enzyme with its substrate
(ATP and a lipid substrate like PIP2) in the presence of varying concentrations of the
inhibitor. The production of the phosphorylated product (PIP3) is then quantified, often using
a luminescence- or fluorescence-based detection method.

 Cell Viability and Apoptosis Assays:

o Cell Lines: A variety of cancer cell lines have been used, including Ramos B cells (a
human Burkitt's lymphoma cell line), MDA-MB-231 (human breast cancer), and various
malignant pleural mesothelioma cell lines.

o Methodology: Cell viability can be assessed using various methods, such as MTT or MTS
assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®).
Apoptosis is often quantified using assays that measure caspase activity, such as the
Caspase-Glo® 3/7 assay, or by flow cytometry using Annexin V and propidium iodide
staining.

o Western Blotting for pAkt Inhibition:

o Cell Line: Ramos B cells are commonly used to assess the inhibition of B-cell receptor
(BCR) signaling.

o Protocol: Cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or
absence of Roginolisib. Following stimulation, cell lysates are prepared, and proteins are
separated by SDS-PAGE. Phosphorylated AKT (pAkt) and total AKT levels are detected
using specific antibodies, and the signal is visualized using chemiluminescence. The IC50
for pAkt inhibition is calculated from the dose-response curve.
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o B-Cell Proliferation Assay:

o Methodology: Primary B cells or B-cell lines are stimulated to proliferate using mitogens
(e.g., anti-IgM, LPS, or CD40L) in the presence of varying concentrations of Roginolisib.
Proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g.,
[3H]-thymidine) or by using a dye dilution assay (e.g., CFSE) and flow cytometry.

In Vivo and Ex Vivo Assays

e Syngeneic Mouse Models:

o Models: Commonly used models include CT26 (colorectal), Lewis Lung Carcinoma (lung),
Pan-02 (pancreatic), and A20 (lymphoma) tumor models in immunocompetent mice.

o Treatment: Roginolisib is typically administered orally. Combination therapies often involve
the intraperitoneal injection of anti-PD-1 or anti-PD-L1 antibodies.

o Readouts: Tumor growth is monitored by caliper measurements. At the end of the study,
tumors are often excised for analysis of the tumor-infiltrating immune cells by flow
cytometry or immunohistochemistry.

e Flow Cytometry for Immune Cell Analysis:

o Sample Preparation: Tumors are dissociated into single-cell suspensions. Peripheral blood
mononuclear cells (PBMCs) can also be isolated from blood samples.

o Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify
different immune cell populations. A typical panel for analyzing T cells in the tumor
microenvironment might include antibodies against CD45 (a pan-leukocyte marker), CD3
(T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (a marker for Tregs).
Additional markers for activation (e.g., CD69, ICOS) and exhaustion (e.g., PD-1, TIM-3)
can also be included.

o Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune
cell subsets.

Clinical Trial Methodologies

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o DIONE-01 and OCULE-01 Trial Design:

o Patient Population: Patients with advanced solid tumors (DIONE-01) or metastatic uveal
melanoma (DIONE-01 expansion and OCULE-01).

o Treatment: Oral Roginolisib administered daily.

o Assessments: Tumor responses are assessed using RECIST 1.1 criteria. Safety is
monitored according to CTCAE v5.0.

o Translational Biomarker Analyses:

[¢]

Sample Collection: Serial blood samples and tumor biopsies are collected from patients.

o ctDNA Analysis: Circulating tumor DNA is extracted from plasma and can be analyzed by
next-generation sequencing (NGS) to identify and quantify tumor-specific mutations.

o Proteomics: Plasma or serum samples can be analyzed using platforms like Olink to
measure the levels of a wide range of proteins, including cytokines and chemokines.

o Mass Cytometry (CyTOF): This technology allows for the high-dimensional analysis of
single cells, enabling a deep characterization of immune cell populations in peripheral
blood and tumor tissue using a large panel of antibodies.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Roginolisib's immunomodulatory effects in the tumor microenvironment.
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Caption: A simplified workflow for the clinical evaluation of Roginolisib.

Conclusion

Roginolisib hemifumarate is a promising new anti-cancer agent with a unique
pharmacodynamic profile. Its dual mechanism of action, combining direct anti-tumor effects
with a profound immunomodulatory activity, positions it as a valuable therapeutic option for a
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range of malignancies, particularly those with an immunosuppressed tumor microenvironment.
The preclinical and clinical data gathered to date demonstrate a favorable safety profile and
encouraging efficacy, especially in difficult-to-treat cancers like metastatic uveal melanoma.
Ongoing clinical trials will further elucidate the full potential of Roginolisib, both as a
monotherapy and in combination with other anti-cancer agents. This technical guide provides a
comprehensive resource for researchers and drug development professionals seeking to
understand the core pharmacodynamic principles of this novel PI3Kd inhibitor.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacodynamics
of Roginolisib Hemifumarate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927587#understanding-the-pharmacodynamics-of-
roginolisib-hemifumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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